molecular formula C17H17ClN2O5S B2471573 methyl 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-3-carboxylate CAS No. 1903871-67-9

methyl 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-3-carboxylate

Cat. No.: B2471573
CAS No.: 1903871-67-9
M. Wt: 396.84
InChI Key: UHXKLHYTYAPWDQ-UHFFFAOYSA-N
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Description

Methyl 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiophene ring, a pyridine ring, and an oxane moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene-3-carboxylate core and introduce the pyridine and oxane moieties through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Methyl 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of biological pathways and as a probe to investigate enzyme activities or receptor interactions.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[5-chloro-6-(methoxy)pyridine-3-amido]thiophene-3-carboxylate
  • Methyl 2-[5-chloro-6-(ethoxy)pyridine-3-amido]thiophene-3-carboxylate
  • Methyl 2-[5-chloro-6-(propoxy)pyridine-3-amido]thiophene-3-carboxylate

Uniqueness

Methyl 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-3-carboxylate is unique due to the presence of the oxane moiety, which can impart distinct chemical and biological properties. This structural feature may enhance the compound’s stability, solubility, or binding affinity compared to similar compounds with different substituents.

Properties

IUPAC Name

methyl 2-[[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-23-17(22)12-4-7-26-16(12)20-14(21)10-8-13(18)15(19-9-10)25-11-2-5-24-6-3-11/h4,7-9,11H,2-3,5-6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXKLHYTYAPWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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